Technical Whitepaper: Synthesis, Properties, and Handling of 2-Ethenyl-1-methyl-4-nitrobenzene
Technical Whitepaper: Synthesis, Properties, and Handling of 2-Ethenyl-1-methyl-4-nitrobenzene
Executive Summary
2-Ethenyl-1-methyl-4-nitrobenzene (CAS: 928248-66-2), also referred to as 2-vinyl-1-methyl-4-nitrobenzene or 4-nitro-2-vinyltoluene, is a highly functionalized styrene derivative[1]. In modern organic synthesis and drug development, functionalized nitrostyrenes serve as critical building blocks. The electron-withdrawing nature of the nitro group activates the aromatic ring for downstream nucleophilic substitutions, while the terminal vinyl group provides a versatile handle for cross-linking in polymer science, olefin metathesis, or cyclization into complex indole architectures (e.g., via Bartoli or Hemetsberger syntheses).
This guide provides an authoritative, self-validating framework for synthesizing and handling this compound, focusing on causality-driven methodologies to ensure high yield, purity, and stability.
Physicochemical Properties
Understanding the baseline properties of 2-Ethenyl-1-methyl-4-nitrobenzene is critical for designing appropriate purification and storage protocols. Due to the presence of the terminal vinyl group, the molecule is highly susceptible to radical-induced auto-polymerization if not properly stabilized.
| Property | Value / Description |
| Chemical Name | 2-Ethenyl-1-methyl-4-nitrobenzene |
| Common Synonyms | 2-vinyl-1-methyl-4-nitrobenzene; 4-nitro-2-vinyltoluene |
| CAS Registry Number | 928248-66-2[1] |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol [1] |
| Structural Features | C1-Methyl, C2-Vinyl, C4-Nitro |
| Appearance | Pale yellow to amber liquid/low-melting solid |
| Required Stabilizer | 100–500 ppm 4-tert-butylcatechol (TBC) |
Strategic Synthesis Pathways
The synthesis of 2-Ethenyl-1-methyl-4-nitrobenzene generally relies on two primary mechanistic pathways. The choice of route depends on precursor availability and scale.
Route A: Wittig Olefination
The Wittig reaction utilizes 2-methyl-5-nitrobenzaldehyde and methyltriphenylphosphonium bromide. When treated with a strong base (e.g., NaH or t-BuOK), the phosphonium salt forms a reactive ylide. Because the nitro group makes the aldehyde highly electrophilic, the olefination proceeds rapidly[2].
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Causality: While effective, the Wittig route generates stoichiometric amounts of triphenylphosphine oxide (TPPO) as a byproduct, which can be notoriously difficult to separate from the product without extensive chromatography. Furthermore, the strong basic conditions can sometimes lead to side reactions with the sensitive nitro-aromatic system[3].
Route B: Palladium-Catalyzed Suzuki-Miyaura Vinylation (Preferred)
The modern, scalable approach utilizes the Suzuki-Miyaura cross-coupling of 2-bromo-1-methyl-4-nitrobenzene with a vinylboron species[4].
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Causality: Instead of using unstable vinylboronic acid, which is prone to rapid protodeboronation and polymerization, 4 is employed[4]. The trifluoroborate salt acts as an air-stable, slow-release reservoir. Under aqueous basic conditions, it slowly hydrolyzes to the active boronic acid, maintaining a low steady-state concentration that drives the transmetalation step while suppressing unwanted side reactions[5].
Experimental Workflow & QC Logic
The following DOT diagram maps the logical progression of the Suzuki-Miyaura synthesis, emphasizing the transition from reagent mixing through catalytic activation to final quality control.
Fig 1: Suzuki-Miyaura workflow and QC logic for 2-Ethenyl-1-methyl-4-nitrobenzene.
Detailed Experimental Protocol: Suzuki-Miyaura Vinylation
This protocol is designed as a self-validating system. Visual cues and TLC monitoring are integrated to ensure the chemist can verify the success of each mechanistic step in real-time.
Reagent Stoichiometry
| Reagent | Equivalents | Function |
| 2-Bromo-1-methyl-4-nitrobenzene | 1.0 eq | Electrophile |
| Potassium vinyltrifluoroborate | 1.5 eq | Nucleophile (Slow-release) |
| Pd(dppf)Cl₂ | 0.05 eq | Catalyst |
| K₂CO₃ | 3.0 eq | Base / Hydrolysis agent |
| THF / H₂O (4:1 v/v) | 0.1 M | Solvent system |
Step-by-Step Methodology
Step 1: System Degassing (Critical)
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Charge a Schlenk flask with 2-bromo-1-methyl-4-nitrobenzene (1.0 eq) and potassium vinyltrifluoroborate (1.5 eq).
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Add the THF/H₂O solvent mixture.
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Sparge the solution with Argon for 15 minutes.
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Causality: Dissolved oxygen will rapidly oxidize the electron-rich Pd(0) active species to an inactive Pd(II) state, killing the catalytic cycle. Oxygen also promotes the homocoupling of the vinyl species.
Step 2: Catalyst and Base Addition
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Under a positive flow of Argon, add K₂CO₃ (3.0 eq) followed by Pd(dppf)Cl₂ (0.05 eq).
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Causality: The bidentate dppf ligand is chosen specifically because its wide bite angle enforces a cis-coordination geometry on the palladium center. This spatial arrangement dramatically accelerates the rate-limiting reductive elimination step, preventing catalyst aggregation and precipitation (Pd black formation)[6].
Step 3: Reaction Execution & Self-Validation
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Heat the reaction mixture to 80°C.
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Validation Check: The solution will transition from a bright orange/red (Pd(II) precatalyst) to a deep, homogeneous amber/brown, indicating the successful formation of the active Pd(0) species.
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Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (UV active, higher R_f) should cleanly convert to the product (UV active, lower R_f) over 4–6 hours.
Step 4: Workup and Extraction
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Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
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Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Caution: Do not heat the rotary evaporator bath above 30°C to prevent thermal polymerization of the concentrated product.
Step 5: Purification & Stabilization
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Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0–5% EtOAc in Hexanes).
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Immediately upon isolating the pure fractions, add 100 ppm of 4-tert-butylcatechol (TBC) to the combined product before final solvent removal.
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Causality: Terminal styrenes with electron-withdrawing groups are highly susceptible to radical-initiated auto-polymerization. TBC acts as a radical scavenger, donating a hydrogen atom to quench propagating polymer chains, thereby ensuring the shelf-life of the synthesized batch.
Analytical Validation (QA/QC)
To confirm the structural integrity and >98% purity of 2-Ethenyl-1-methyl-4-nitrobenzene, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The electron-withdrawing nitro group and the ortho-methyl group create a highly distinct splitting pattern.
Expected ¹H NMR (CDCl₃, 400 MHz) Signatures:
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δ ~8.20 ppm (d, J = 2.0 Hz, 1H): Aromatic proton at C3. It is highly deshielded by the adjacent nitro group and only exhibits meta-coupling to the C5 proton.
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δ ~8.00 ppm (dd, J = 8.0, 2.0 Hz, 1H): Aromatic proton at C5. Deshielded by the ortho-nitro group, showing ortho-coupling to C6 and meta-coupling to C3.
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δ ~7.30 ppm (d, J = 8.0 Hz, 1H): Aromatic proton at C6. Ortho to the methyl group, showing standard ortho-coupling.
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δ ~6.95 ppm (dd, J = 17.5, 11.0 Hz, 1H): Internal vinyl proton.
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δ ~5.80 ppm (dd, J = 17.5, 1.0 Hz, 1H): Terminal vinyl proton (trans to the aromatic ring).
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δ ~5.45 ppm (dd, J = 11.0, 1.0 Hz, 1H): Terminal vinyl proton (cis to the aromatic ring).
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δ ~2.45 ppm (s, 3H): Aryl methyl group.
References
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Benzene, 4-ethenyl-1-methyl-2-nitro- | 35921-01-8 | C9H9NO2 | Appchem Appchemical.com 1
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Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 The Journal of Organic Chemistry - ACS Publications 2
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The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization MDPI 4
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Air-Stable Triazine-Based Ni(II) PNP Pincer Complexes As Catalysts for the Suzuki–Miyaura Cross-Coupling Organic Letters - ACS Publications 5
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development - ACS Publications 6
